Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-
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Overview
Description
Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-, typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors has been explored to improve the efficiency and safety of these processes .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) are commonly used for diazotization and subsequent substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
Chemistry: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents.
Industry: Fluorinated pyridines are used in the production of agrochemicals, such as herbicides and insecticides. Their unique properties contribute to the effectiveness and environmental stability of these products .
Mechanism of Action
The mechanism of action of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is unique due to the presence of both a fluorine atom and a pyridinylmethyl group. This combination imparts distinct chemical and biological properties compared to other fluorinated pyridines. For example, 2-fluoropyridine and 2,6-difluoropyridine lack the additional pyridinylmethyl group, which can influence their reactivity and applications .
Properties
CAS No. |
824967-90-0 |
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Molecular Formula |
C11H9FN2 |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-fluoro-6-(pyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2 |
InChI Key |
ZFYFDSFGHXQFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC(=CC=C2)F |
Origin of Product |
United States |
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